molecular formula C15H19NO2 B2741541 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide CAS No. 2034610-19-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide

Cat. No.: B2741541
CAS No.: 2034610-19-8
M. Wt: 245.322
InChI Key: KHXNBALUNLBFNI-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide is a synthetic benzofuran derivative intended for research and experimental use in laboratory settings. Benzofuran compounds are a class of heterocyclic organic structures that are ubiquitous in nature and have attracted significant attention in medicinal chemistry due to their wide range of biological activities . While specific pharmacological data on this exact compound may be limited, the benzofuran scaffold is recognized as a privileged structure in drug discovery. Structural analogs based on the benzofuran core have been reported to possess diverse properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them potential lead compounds for pharmaceutical development . Furthermore, certain synthetic benzofuran analogs have demonstrated potent, selective activity in enhancing the impulse-propagation-mediated release of neurotransmitters like catecholamines and serotonin in the brain, indicating significant research potential for neurological applications . Another notable area of investigation is the observation that some benzofuran analogs exhibit anti-amyloid aggregation activity and have shown protective effects against the neurotoxicity induced by beta-amyloid in cultured hippocampal neurons, suggesting potential relevance for neurodegenerative disease research . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10(2)15(17)16-11(3)8-13-9-12-6-4-5-7-14(12)18-13/h4-7,9-11H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXNBALUNLBFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)CC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the oxidative cyclization of o-alkynylphenols.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using propan-2-yl halides in the presence of a Lewis acid catalyst.

    Amidation: The final step involves the amidation of the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain signaling pathways involved in cancer cell proliferation, such as the MAPK and Akt/mTOR pathways . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Isobutyryl Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)-4-piperidinyl]-2-methylpropanamide)

Structural Similarities: Both compounds share the 2-methylpropanamide functional group. Key Differences: Isobutyryl fentanyl incorporates a piperidine ring and phenyl group, which are critical for opioid receptor binding, whereas the target compound features a benzofuran core. Pharmacological Implications: The piperidine moiety in isobutyryl fentanyl confers potent µ-opioid receptor agonism, leading to analgesic effects. In contrast, the benzofuran group in the target compound may shift activity toward serotonin or dopamine receptors, as benzofuran derivatives often interact with monoaminergic systems .

(±)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

Structural Similarities : Both compounds have a propanamide backbone with aryl substituents.
Key Differences : The biphenyl group in this analog introduces fluorine at the 2-position, enhancing electronic effects and metabolic stability. The target compound replaces the biphenyl with a benzofuran, which may alter π-π stacking interactions in receptor binding.
Synthetic Pathways : Both compounds are synthesized via nucleophilic substitution or acylation reactions, but the biphenyl derivative requires Suzuki coupling for fluorine introduction, whereas the benzofuran analog may involve cyclization steps .

N-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]propanamide

Structural Similarities: Both compounds feature a propanamide chain attached to an oxygen-containing heterocycle (benzofuran vs. benzodioxole). Key Differences: The benzodioxole ring provides two oxygen atoms, increasing polarity compared to the single oxygen in benzofuran. This difference may influence solubility and receptor affinity. Pharmacological Notes: Benzodioxole derivatives are associated with MAO inhibition, while benzofurans are more commonly linked to serotonin receptor modulation. The 2-methyl group in the target compound could further enhance CNS penetration relative to the unsubstituted propanamide in this analog .

N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]-2-methylpropanamide

Structural Similarities : Both compounds utilize a propan-2-yl group as a linker between an amide and a heterocyclic aromatic system.
Key Differences : The triazole ring in this compound introduces hydrogen-bonding capabilities absent in benzofuran. The benzyl group on the triazole may sterically hinder receptor interactions compared to the planar benzofuran.
Synthetic Approaches : The triazole derivative is synthesized via click chemistry (azide-alkyne cycloaddition), whereas the benzofuran analog likely involves Friedel-Crafts acylation or similar methods .

Tabulated Comparison of Key Features

Compound Name Core Structure Key Substituents Predicted Activity Reference
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-methylpropanamide Benzofuran 2-Methylpropanamide Serotonin modulation N/A
Isobutyryl Fentanyl Piperidine-Phenyl 2-Methylpropanamide, Phenyl µ-Opioid agonism
(±)-2-(2-Fluoro-biphenyl)-propanamide Biphenyl Fluoro, Propanamide COX inhibition (hypothesized)
N-[1-(Benzodioxol-5-yl)propan-2-yl]propanamide Benzodioxole Propanamide MAO inhibition
N-[2-(Benzyl-triazolyl)propan-2-yl]-propanamide Triazole Benzyl, 2-Methylpropanamide Antifungal/antibacterial

Research Findings and Implications

  • Benzofuran vs.
  • Role of 2-Methylpropanamide : This group increases lipophilicity, as seen in isobutyryl fentanyl, which may enhance CNS activity but also raise toxicity risks .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran ring system, which is a fused aromatic structure that contributes to its biological properties. The compound's IUPAC name reflects its complex structure, which includes a propan-2-yl group and an amide functional group.

Key Properties

PropertyValue
Molecular FormulaC15H19NO2
Molecular Weight247.32 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point277.1 ± 5 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Notably, it has been shown to inhibit the MAPK and Akt/mTOR pathways, which are crucial in regulating cell proliferation and survival.

Potential Biological Activities

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through its action on key signaling pathways associated with tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Neuroprotective Effects : Related benzofuran derivatives have demonstrated neuroprotective and antioxidant activities, indicating a possible protective role against neurodegenerative conditions.

Research Findings

Several studies have investigated the biological activities of benzofuran derivatives, providing insights into the potential applications of this compound.

Case Study: Neuroprotective Effects

A study synthesized various benzofuran derivatives to evaluate their neuroprotective effects against NMDA-induced excitotoxicity in cultured rat cortical neurons. Among these derivatives, compounds with specific substitutions exhibited significant protection against neuronal damage, suggesting that similar structural modifications in this compound may enhance its neuroprotective properties .

Anticancer Activity Assessment

Research has shown that certain benzofuran compounds can induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases . This mechanism may also be applicable to this compound, warranting further investigation into its apoptotic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

CompoundBiological ActivityUnique Features
1-(1-benzofuran-2-yl)propan-2-amineAntidepressant effectsLacks amide functionality
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamideNeuroprotective and antioxidantExhibits significant neuroprotective action

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide, and how is purity ensured?

  • Methodology : Synthesis typically involves condensation reactions between benzofuran derivatives and 2-methylpropanamide precursors. For example, benzofuran-2-carboxylic acid derivatives may undergo amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt). Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol or ethyl acetate. Purity is validated using HPLC (≥95%) and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR for confirming substituent positions and amide bond formation.
  • IR : To identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and benzofuran ring vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray Crystallography : SHELX software (SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Q. What preliminary biological activities have been reported for benzofuran-derived amides, and how are they assessed?

  • Findings : Benzofuran analogs exhibit antimicrobial, anti-inflammatory, and receptor-modulating properties. In vitro assays (e.g., broth microdilution for MIC determination, receptor binding studies using radioligands) are standard. For example, structurally similar compounds show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and 5-HT receptor binding (IC50_{50}: ~100 nM) .

Advanced Research Questions

Q. How does the benzofuran moiety influence the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Analysis : The benzofuran ring enhances lipophilicity (predicted LogP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. Metabolic stability studies (e.g., liver microsome assays) are recommended to assess oxidation pathways. Comparative studies with benzothiophene analogs suggest altered binding kinetics due to electronic differences in the heterocycle .

Q. What computational strategies are used to predict target binding affinity and selectivity?

  • Approach : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) model interactions with targets like serotonin receptors or enzymes. QSAR models can prioritize derivatives based on substituent effects. For example, methoxy groups on the benzofuran ring may enhance 5-HT1A_{1A} affinity by 30% compared to unsubstituted analogs .

Q. How can contradictory data in biological activity assays be resolved?

  • Resolution Strategies :

  • Assay Optimization : Standardize cell lines (e.g., HEK-293 for receptor studies) and control for solvent interference (e.g., DMSO ≤0.1%).
  • Orthogonal Validation : Confirm antimicrobial activity via time-kill assays alongside MIC determinations.
  • Data Reprodubility : Replicate studies across independent labs with blinded sample analysis .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Challenges & Solutions : Poor crystal growth due to flexible side chains is addressed by:

  • Solvent Screening : Use vapor diffusion with PEG-based precipitants.
  • Derivatization : Co-crystallization with heavy atoms (e.g., PtCl4_4) for phasing.
  • Software : SHELXD for phase problem resolution in low-symmetry space groups .

Key Considerations for Researchers

  • Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC (e.g., hydrolysis of the amide bond under acidic conditions) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid unapproved therapeutic claims .

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